molecular formula C15H24O4 B3363583 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid CAS No. 1035265-72-5

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid

Cat. No.: B3363583
CAS No.: 1035265-72-5
M. Wt: 268.35 g/mol
InChI Key: PTEHWLBLJSKDFG-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H22O4. It is used primarily as a pharmaceutical intermediate and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane derivatives. One common method is the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid . This reaction is carried out under specific conditions using enzymes as catalysts.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-efficiency separation processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various cyclohexane derivatives, such as ketones, alcohols, and substituted cyclohexanes. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a pharmaceutical intermediate, it is crucial in the synthesis of various drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of desired products. The pathways involved often include esterification, hydrolysis, and other metabolic reactions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific structure, which allows for unique interactions in chemical reactions and biological processes. Its dual functional groups (methoxycarbonyl and carboxylic acid) provide versatility in synthesis and application .

Properties

IUPAC Name

4-(4-methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h10-13H,2-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHWLBLJSKDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035265-72-5
Record name (trans,trans)-4'-(methoxycarbonyl)-[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid

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